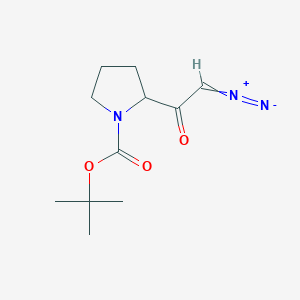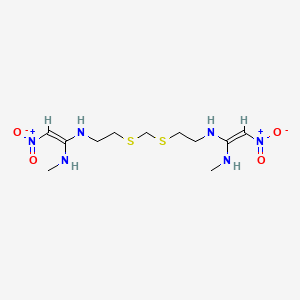![molecular formula C10H16N2 B12106039 (Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12106039.png)
(Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Propan-2-yl)[1-(pyridin-2-yl)éthyl]amine] est un composé organique de formule moléculaire C8H12N2. C'est un dérivé de la pyridine et de l'isopropylamine, avec un cycle pyridine substitué par un groupe éthylamine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de [(Propan-2-yl)[1-(pyridin-2-yl)éthyl]amine] implique généralement la réaction de dérivés de la pyridine avec l'isopropylamine. Une méthode courante est l'amination réductrice du pyridine-2-carbaldéhyde avec l'isopropylamine en présence d'un agent réducteur tel que le triacétoxyborohydrure de sodium . La réaction est généralement effectuée dans un solvant organique tel que le méthanol ou l'éthanol dans des conditions douces.
Méthodes de production industrielle
La production industrielle de [(Propan-2-yl)[1-(pyridin-2-yl)éthyl]amine] peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, la purification du produit final est obtenue par des techniques telles que la distillation, la cristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
[(Propan-2-yl)[1-(pyridin-2-yl)éthyl]amine] subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des N-oxydes correspondants en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : La réduction du composé peut donner des amines secondaires ou d'autres dérivés réduits.
Substitution : Le cycle pyridine peut subir des réactions de substitution électrophile, telles que l'halogénation ou la nitration, dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Réduction : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Substitution : Halogènes (chlore, brome), agents nitrants (acide nitrique).
Principaux produits formés
Oxydation : N-oxydes de pyridine.
Réduction : Amines secondaires.
Substitution : Dérivés de pyridine halogénés ou nitrés.
Applications de la recherche scientifique
Chimie
En chimie, [(Propan-2-yl)[1-(pyridin-2-yl)éthyl]amine] est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Il sert d'intermédiaire dans la préparation de divers composés hétérocycliques et de ligands pour la chimie de coordination .
Biologie
En recherche biologique, ce composé est étudié pour son potentiel de pharmacophore dans la conception de médicaments. Ses caractéristiques structurelles en font un candidat pour le développement de nouveaux agents thérapeutiques ciblant des voies biologiques spécifiques .
Médecine
En médecine, les dérivés de [(Propan-2-yl)[1-(pyridin-2-yl)éthyl]amine] sont étudiés pour leurs effets thérapeutiques potentiels, notamment leurs activités antimicrobiennes, anti-inflammatoires et anticancéreuses .
Industrie
Dans le secteur industriel, ce composé est utilisé dans la synthèse de produits chimiques de spécialité, d'agrochimiques et d'applications en science des matériaux .
Mécanisme d'action
Le mécanisme d'action de [(Propan-2-yl)[1-(pyridin-2-yl)éthyl]amine] implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut se lier à ces cibles, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité enzymatique ou bloquer les voies de signalisation des récepteurs, ce qui entraîne des résultats thérapeutiques .
Applications De Recherche Scientifique
Chemistry
In chemistry, (Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and ligands for coordination chemistry .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents targeting specific biological pathways .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals, agrochemicals, and materials science applications .
Mécanisme D'action
The mechanism of action of (Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyridine : Un composé organique hétérocyclique basique ayant une structure similaire mais dépourvu du groupe isopropylamine.
Isopropylamine : Une amine simple ayant une structure similaire à la partie isopropylamine de [(Propan-2-yl)[1-(pyridin-2-yl)éthyl]amine].
2-Aminopyridine : Un dérivé de la pyridine avec un groupe amino en position 2, semblable à la substitution éthylamine dans [(Propan-2-yl)[1-(pyridin-2-yl)éthyl]amine].
Unicité
[(Propan-2-yl)[1-(pyridin-2-yl)éthyl]amine] est unique en raison de la combinaison du cycle pyridine et du groupe isopropylamine, qui confère des propriétés chimiques et biologiques distinctes. Cette combinaison permet des interactions spécifiques avec des cibles moléculaires, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles .
Propriétés
IUPAC Name |
N-(1-pyridin-2-ylethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(2)12-9(3)10-6-4-5-7-11-10/h4-9,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWRPERORGRFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2E)-2-[1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B12105970.png)
![3-[3-(1-Methyl-5-oxopyrrolidin-2-yl)pyridin-4-yl]propanoic acid](/img/structure/B12105982.png)


![N-(5-(4-formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B12105997.png)
![[11-Formyl-14,16-dihydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12106007.png)
![3-Benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B12106011.png)




![1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12106044.png)
